

Application Note: Comprehensive Analytical Characterization of C.I. Pigment Red 23

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Compound of Interest

Compound Name: C.I. Pigment Red 23

CAS No.: 6471-49-4

Cat. No.: B1210999

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Abstract

This document provides a detailed guide to the analytical methods for the comprehensive characterization of **C.I. Pigment Red 23** (C.I. 12355), a Naphthol AS-type monoazo pigment. Given its use in various consumer goods and the potential for the presence of regulated impurities, robust and reliable analytical characterization is imperative. This application note details protocols for structural identification, physicochemical property determination, purity assessment, and the detection of trace-level contaminants, including regulated aromatic amines. The methodologies are designed to ensure scientific integrity, support quality control, and meet regulatory compliance standards.

Introduction: The Analytical Imperative for C.I. Pigment Red 23

C.I. Pigment Red 23 is a synthetic organic pigment valued for its vibrant dark blue-red hue.^[1] It finds extensive application in printing inks, paints, coatings, plastics, and textiles.^{[1][2][3]} Chemically identified as 3-hydroxy-4-((2-methoxy-5-nitrophenyl)azo)-N-(3-nitrophenyl)-2-

naphthalenecarboxamide, its molecular structure dictates its color and performance properties.
[1][4]

The synthesis of **C.I. Pigment Red 23** involves the diazotization of 2-Methoxy-5-nitrobenzenamine followed by azo coupling with 3-Hydroxy-N-(3-nitrophenyl)-2-naphthamide.
[5] This process can lead to the formation of impurities, including unreacted starting materials, regioisomers from coupling at undesired positions, and oxidation byproducts.[1][6]

Furthermore, like all azo colorants, **C.I. Pigment Red 23** is under regulatory scrutiny due to the potential for reductive cleavage of the azo bond (-N=N-) to form primary aromatic amines (PAAs), some of which are classified as known or suspected carcinogens.[7] Therefore, a multi-faceted analytical approach is essential to confirm its identity, determine its purity, and quantify any hazardous impurities to ensure product safety and regulatory compliance with directives such as the European Union's REACH regulation.[3][5]

Physicochemical and Structural Characterization

An initial assessment of the pigment's identity and fundamental properties is the foundation of a complete characterization.

Molecular Structure

The identity of **C.I. Pigment Red 23** is centered on its complex organic structure.

Chemical Name: 3-hydroxy-4-((2-methoxy-5-nitrophenyl)azo)-N-(3-nitrophenyl)-2-naphthalenecarboxamide[1][4] C.I. Name: **C.I. Pigment Red 23**[1][5] CAS Number: 6471-49-4[1][4][5][8] Molecular Formula: C₂₄H₁₇N₅O₇[1][3][4][5] Molecular Weight: 487.42 g/mol [1][3][4][5]

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Caption: Chemical Structure of **C.I. Pigment Red 23**.

Spectroscopic Identification

FTIR spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in the pigment's molecular structure, serving as a chemical fingerprint.[9] The analysis of **C.I. Pigment Red 23** is expected to reveal characteristic absorption bands corresponding to its constituent groups.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

- **Sample Preparation:** Place a small amount of the dry pigment powder directly onto the ATR crystal.
- **Instrument Setup:** Use a spectrometer equipped with a diamond ATR accessory.
- **Data Acquisition:** Collect spectra from 4000 cm^{-1} to 400 cm^{-1} . [9][10] A resolution of 4 cm^{-1} with 32 co-added scans is typically sufficient.

- **Data Analysis:** Compare the resulting spectrum against a reference spectrum of a known **C.I. Pigment Red 23** standard. Key vibrational bands to identify are listed in the table below.

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
3400 - 3200	O-H Stretch	Hydroxyl (-OH)
3300 - 3100	N-H Stretch	Amide (-CONH-)
3100 - 3000	C-H Stretch	Aromatic
1680 - 1640	C=O Stretch (Amide I)	Amide (-CONH-)
1600 - 1450	C=C Stretch	Aromatic Rings
1550 - 1500	N=N Stretch	Azo Group
1540 & 1350	N-O Asymmetric & Symmetric Stretch	Nitro Group (-NO ₂)
1250 - 1200	C-O-C Asymmetric Stretch	Aryl Ether

UV-Vis spectroscopy provides information about the electronic transitions within the chromophore, which is directly related to the pigment's color. The wavelength of maximum absorbance (λ_{max}) is a key characteristic.

Protocol: UV-Vis Analysis in Solution

- **Sample Preparation:** Due to its poor solubility, dissolve a precisely weighed amount of the pigment in a suitable solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to prepare a dilute stock solution. Further dilute to obtain a final concentration within the linear range of the spectrophotometer (typically < 10 $\mu\text{g/mL}$).
- **Data Acquisition:** Scan the sample solution from 700 nm to 300 nm using a dual-beam UV-Vis spectrophotometer, with the pure solvent as a reference.
- **Data Analysis:** Identify the λ_{max} , which for red pigments of the Naphthol AS class, is typically in the 500-540 nm range.[\[11\]](#)[\[12\]](#)

Thermal Analysis

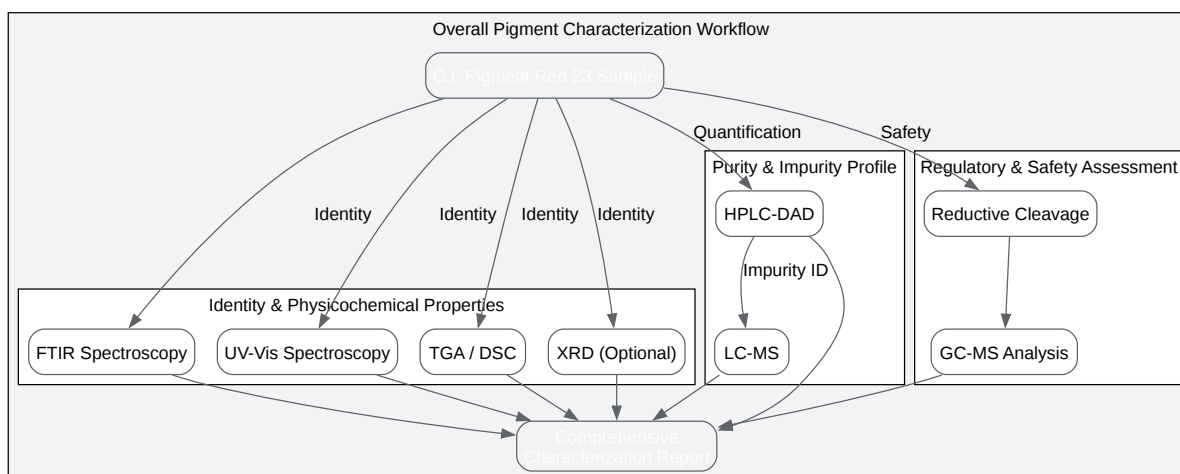
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability of the pigment.[13] TGA measures changes in mass as a function of temperature, indicating decomposition points, while DSC measures the heat flow associated with thermal transitions.[13][14]

Protocol: TGA/DSC Analysis

- Sample Preparation: Accurately weigh 5-10 mg of the pigment into an aluminum or ceramic TGA/DSC pan.
- Instrument Parameters:
 - Atmosphere: Nitrogen or Air (flow rate ~50 mL/min).
 - Temperature Program: Heat from 30°C to 600°C at a rate of 10°C/min.[15]
- Data Analysis:
 - TGA: Observe the onset temperature of decomposition, characterized by significant mass loss. Organic pigments typically show decomposition between 350-525°C.[16]
 - DSC: Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). **C.I. Pigment Red 23** has a reported melting point in the range of 330-340°C.

Chromatographic Purity and Impurity Profiling

Chromatographic techniques are essential for separating the main pigment component from synthesis-related impurities and degradation products.



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Caption: General workflow for the analytical characterization of **C.I. Pigment Red 23**.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a Diode Array Detector (DAD) is the workhorse method for determining the purity of the pigment and quantifying known impurities.[8][17] The method separates compounds based on their polarity.

Protocol: HPLC-DAD Purity Method

- **Sample Preparation:** Accurately weigh approximately 10 mg of the pigment into a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as DMF or a mixture of DMSO/Acetonitrile. The sample may require sonication to fully dissolve.

- **Chromatographic Conditions:** The following are recommended starting conditions for method development.

Parameter	Condition
Column	C18 Reverse-Phase, 250 x 4.6 mm, 5 μ m
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	50% B to 95% B over 20 min, hold for 5 min
Flow Rate	1.0 mL/min
Column Temperature	40 °C
Injection Volume	10 μ L
DAD Wavelengths	Monitor at 254 nm and λ_{max} (e.g., 530 nm)

- **Data Analysis:**
 - **Purity:** Determine the area percent of the main peak relative to the total area of all peaks in the chromatogram.
 - **Quantification:** For specific impurities, use certified reference standards to create a calibration curve and quantify their concentration in the sample.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is indispensable for the structural elucidation of unknown impurities.^{[18][19]} By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, it provides molecular weight and fragmentation data to help identify impurities that lack reference standards.

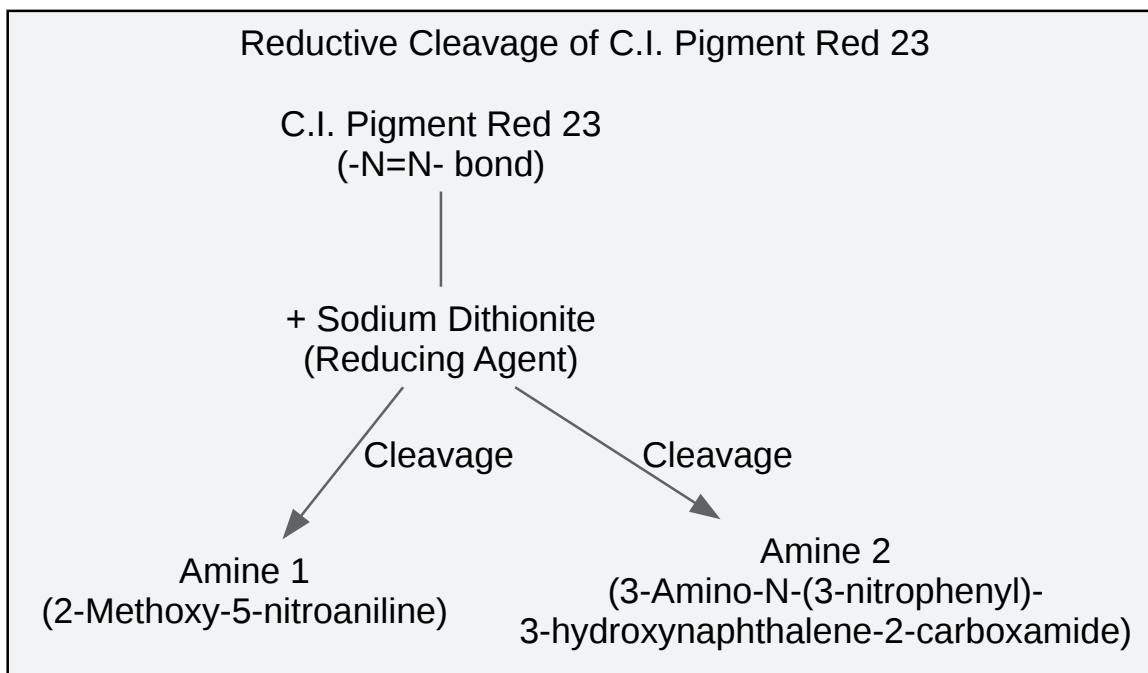
Protocol: LC-MS Impurity Identification

- **Sample Preparation:** Use the same sample preparation as for the HPLC-DAD method.

- LC-MS Conditions: Use chromatographic conditions similar to the HPLC method. The mass spectrometer can be operated in both positive and negative electrospray ionization (ESI) modes to maximize the chances of ionizing all components.
- Data Analysis:
 - Extract the mass-to-charge ratio (m/z) for each impurity peak.
 - Propose potential structures based on the accurate mass and by comparing the observed m/z with the molecular weights of expected impurities (e.g., starting materials, isomers).
 - Perform tandem MS (MS/MS) experiments to generate fragmentation patterns, which provide further structural information for confirmation.[18]

Analysis of Regulated Aromatic Amines

The most critical safety assessment for azo pigments involves testing for the release of banned aromatic amines. This requires a reductive cleavage of the azo bond, followed by sensitive chromatographic analysis.[7][20]



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Caption: Reductive cleavage of the azo bond in **C.I. Pigment Red 23**.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for the separation and quantification of the volatile and semi-volatile aromatic amines that may be formed.[4][7] The method is highly sensitive and selective, which is necessary to meet the low detection limits required by regulations (e.g., < 20 mg/kg).

[5]

Protocol: GC-MS for Aromatic Amines

- Reductive Cleavage: a. Suspend a known amount of the pigment in a buffered aqueous solution (pH 6). b. Add sodium dithionite and heat at 70°C for 30 minutes to cleave the azo bond.[7]
- Extraction: a. Cool the solution and perform a liquid-liquid extraction of the resulting amines into a suitable organic solvent (e.g., diethyl ether or ethyl acetate). b. Concentrate the organic extract to a small, known volume.
- GC-MS Conditions:

Parameter	Condition
Column	5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm
Carrier Gas	Helium or Hydrogen[1][4]
Oven Program	50°C (hold 2 min), ramp to 300°C at 10°C/min, hold 5 min
Injection Mode	Splitless
Ion Source Temp.	230 °C
MS Mode	Scan (for identification) and/or Selected Ion Monitoring (SIM) (for quantification)

- Data Analysis:

- Identify amines by comparing their retention times and mass spectra with those of a certified standard mixture of regulated amines.
- Quantify any detected amines using an internal standard method and a multi-level calibration curve to ensure accuracy.

Conclusion

The analytical characterization of **C.I. Pigment Red 23** is a comprehensive process that requires the application of multiple orthogonal techniques. The protocols outlined in this document provide a robust framework for confirming the pigment's identity, assessing its purity, and ensuring its safety and regulatory compliance. By combining spectroscopic, thermal, and advanced chromatographic methods, researchers and quality control professionals can generate a complete analytical profile, ensuring the pigment meets the high standards required for its intended applications.

References

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Sources

- [1. peakscientific.com](https://www.peakscientific.com) [peakscientific.com]
- [2. agilent.com](https://www.agilent.com) [agilent.com]
- [3. waters.com](https://www.waters.com) [waters.com]
- [4. researchgate.net](https://www.researchgate.net) [researchgate.net]
- [5. agilent.com](https://www.agilent.com) [agilent.com]
- [6. Buy C.I. Pigment Red 23 | 6471-49-4](https://www.smolecule.com) [smolecule.com]

- [7. ssi.shimadzu.com \[ssi.shimadzu.com\]](https://www.ssi.shimadzu.com)
- [8. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [9. mdpi.com \[mdpi.com\]](https://www.mdpi.com)
- [10. Pigments – Database of ATR-FT-IR spectra of various materials \[spectra.chem.ut.ee\]](https://spectra.chem.ut.ee)
- [11. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [12. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [13. particletechlabs.com \[particletechlabs.com\]](https://www.particletechlabs.com)
- [14. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [15. scispace.com \[scispace.com\]](https://www.scispace.com)
- [16. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [17. Analyses of two azo dyes by high-performance liquid chromatography - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [18. A Mass Spectrometry-Based Approach for Characterization of Red, Blue, and Purple Natural Dyes \[mdpi.com\]](https://www.mdpi.com)
- [19. Method Validation and Characterization of Red Pigment in Beta vulgaris Peels and Pomaces by HPLC-UV and UHPLC-MS/MS - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)
- [20. agilent.com \[agilent.com\]](https://www.agilent.com)
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